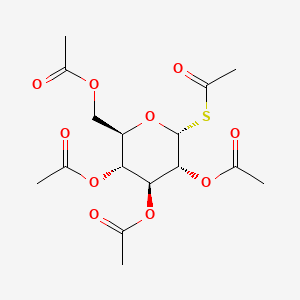

alpha-D-Glucopyranose, 1-thio-, pentaacetate

Overview

Description

Alpha-D-Glucopyranose, 1-thio-, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar . It has a molecular weight of 390.3393 . This compound has wide applications in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 49 bonds; 27 non-H bonds, 5 multiple bonds, 11 rotatable bonds, 5 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 thioester (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 390.34 . It has a melting point of 109-111 °C (lit.) . The optical activity is [α]20/D ≥+98°, c = 1 in ethanol .Scientific Research Applications

Glycosidase Inhibitory Activity

Alpha-D-Glucopyranose, 1-thio-, pentaacetate plays a significant role in the synthesis of 5-thio-D-glucopyranosylarylamines, which have shown potential as glycosidase inhibitors. These compounds have been evaluated for their ability to inhibit the hydrolysis of maltose by glucoamylase, demonstrating competitive inhibition. Such inhibitors are crucial for understanding and manipulating carbohydrate processing in biological systems, offering insights into enzyme-substrate interactions and the development of therapeutic agents (Randell et al., 1999).

Synthesis of C-(D-glucopyranosyl)alkenes

Alpha-D-Glucopyranose pentaacetate is used in the stereoselective synthesis of C-(D-glucopyranosyl)alkenes, which are important in the study of carbohydrate chemistry. The conversion processes and the yields of these reactions provide valuable information for the development of new synthetic routes in carbohydrate chemistry (Horton & Miyake, 1988).

Mercaptolysis of Glucose and Galactose Pentaacetates

The process of mercaptolysis, involving this compound, is crucial in the study of carbohydrate chemistry. This process demonstrates the transformation of beta-pentaacetates to corresponding ethyl tetraacetyl-1-thio-β-D-glycosides, revealing the underlying mechanisms of carbohydrate reactions and the formation of various glycosides (Lemieux, 1951).

Inhibition of Cellular Transport Processes

This compound derivatives, like 5-thio-d-glucopyranose, are used in the study of d-glucose biochemistry and its effects on active and facilitated-diffusion transport processes. This research is important for understanding the transport mechanisms of sugars and analogues in biological systems (Whistler & Lake, 1972).

Regioselective Hydrolysis in Oligosaccharide Synthesis

This compound is involved in regioselective hydrolysis by lipases, facilitating the synthesis of specific intermediates for oligosaccharide synthesis. This regioselectivity is crucial for the production of specific carbohydrate structures used in various biochemical and pharmaceutical applications (Bastida et al., 1999).

Synthesis of Thio Analogues of Glucosides

The compound is instrumental in the synthesis of thio analogues of various glucosides, which are studied for their potential as glucosidase inhibitors. These analogues provide a deeper understanding of the role of sulfur in carbohydrate chemistry and its implications in biological systems (Andrews & Pinto, 1995).

Mechanism of Action

Mode of Action

It is known that acetylated sugars like this compound can be used to study the stereochemistry of carbohydrates through spectroscopic techniques such as vibrational circular dichroism (vcd) .

Result of Action

As an acetylated sugar, it may have wide applications in organic synthesis .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228524 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62860-10-0 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62860-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)